3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimido[4,5-d]pyrimidines, have been studied for their biological significance . These compounds have been applied on a large scale in the medical and pharmaceutical fields .
Mode of Action
It’s known that the reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in the biological applications of similar compounds .
Biochemical Pathways
Compounds with similar structures have been found to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .
Pharmacokinetics
A compound with a similar structure was optimized as a lead compound, and in vitro adme, herg, kinase profiling, and pharmacokinetic tests were performed .
Result of Action
Compounds with similar structures showed good inhibitory effect with ic50 values ranging from 0057 ± 0003 to 3646 ± 0203 μM .
Action Environment
It’s known that the synthesis of similar compounds involves reactions that are sensitive to the presence of traces of water in the reaction mixture .
Properties
IUPAC Name |
6-cyclopentyl-2-[2-(2-methoxyphenoxy)ethylamino]-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-28-15-8-4-5-9-16(15)29-11-10-21-19-22-12-14-17(23-19)24-20(27)25(18(14)26)13-6-2-3-7-13/h4-5,8-9,12-13H,2-3,6-7,10-11H2,1H3,(H2,21,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNMQTUWOPFBCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC2=NC=C3C(=N2)NC(=O)N(C3=O)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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